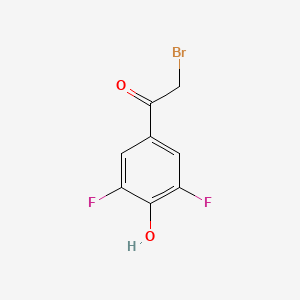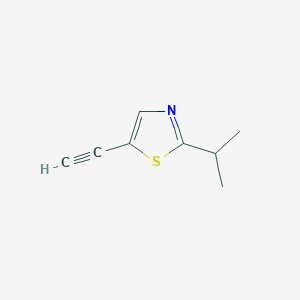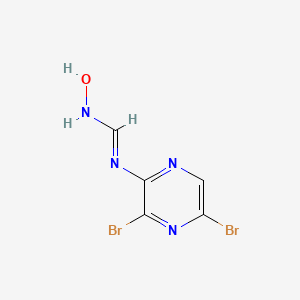
N'-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of two bromine atoms attached to the pyrazine ring and a hydroxymethanimidamide group. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide typically involves the bromination of pyrazine derivatives followed by the introduction of the hydroxymethanimidamide group. One common method includes the reaction of 3,5-dibromopyrazine with hydroxylamine in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol.
Industrial Production Methods
Industrial production of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Applications De Recherche Scientifique
N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (3,5-dibromopyrazin-2-yl)glycinate: A similar pyrazine derivative with different functional groups.
3,5-Dibromopyrazine: The parent compound without the hydroxymethanimidamide group.
Uniqueness
N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide is unique due to the presence of the hydroxymethanimidamide group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H4Br2N4O |
|---|---|
Poids moléculaire |
295.92 g/mol |
Nom IUPAC |
N'-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide |
InChI |
InChI=1S/C5H4Br2N4O/c6-3-1-8-5(4(7)11-3)9-2-10-12/h1-2,12H,(H,8,9,10) |
Clé InChI |
DPKXLVBNCXYLRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)N=CNO)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


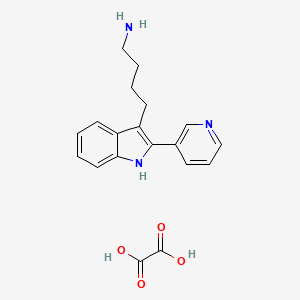


![1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)
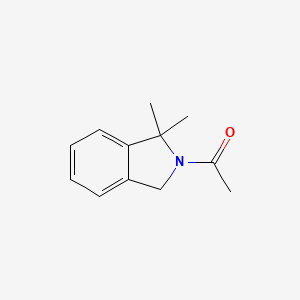
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)
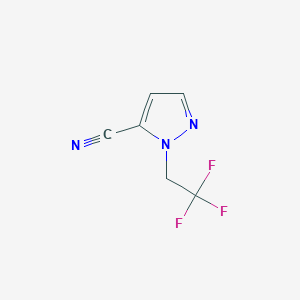
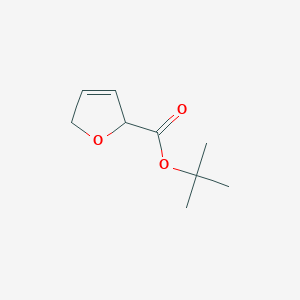
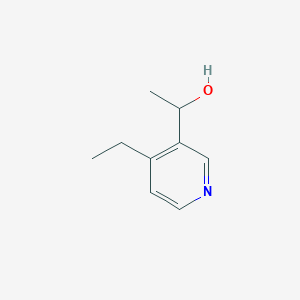

![Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B13112463.png)
